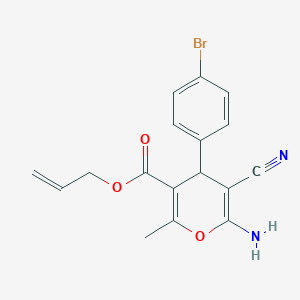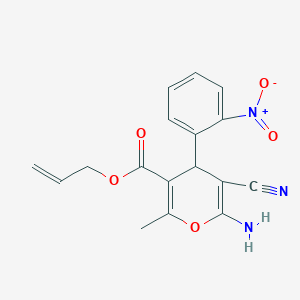![molecular formula C26H28N2O7 B4290508 (2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B4290508.png)
(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one
Vue d'ensemble
Description
(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core substituted with tert-butyl, methoxy, and nitrobenzylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one typically involves a multi-step process:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the tert-butyl group.
Formation of Benzylidene Derivatives: The intermediate product is then subjected to a condensation reaction with 4-methoxy-3-nitrobenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide. This step forms the benzylidene derivatives.
Final Product: The final step involves the cyclization of the intermediate to form the desired this compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and inhibition due to its functional groups.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites.
Pathways Involved: The nitro and methoxy groups can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone
- 4-tert-butyl-2,6-bis(4-chlorobenzylidene)cyclohexanone
- 4-tert-butyl-2,6-bis(4-ethoxybenzylidene)cyclohexanone
Uniqueness
(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties
Propriétés
IUPAC Name |
(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-26(2,3)20-14-18(10-16-6-8-23(34-4)21(12-16)27(30)31)25(29)19(15-20)11-17-7-9-24(35-5)22(13-17)28(32)33/h6-13,20H,14-15H2,1-5H3/b18-10+,19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRRCHRWTICPEQ-XOBNHNQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-AMINO-4-(FURAN-2-YL)-3-(TRIFLUOROMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4290433.png)
![6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4290435.png)
![6-AMINO-3-(TRIFLUOROMETHYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4290445.png)


![2-BENZYL 4-ETHYL 3-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-1H-PYRROLE-2,4-DICARBOXYLATE](/img/structure/B4290457.png)
![2-[3-(4-methoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290462.png)
![2-(4-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290469.png)
![N-(4-BROMOPHENYL)-2-{[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE](/img/structure/B4290486.png)
![3,6-Bis[(3-bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4290493.png)
![METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4290505.png)
![4-(5-{[6-(ethoxycarbonyl)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4290509.png)
![ETHYL 2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4290523.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide](/img/structure/B4290530.png)
